N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a complex organic compound that features a thiazepane ring, a fluorophenyl group, and a benzamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Biochemical Pathways
Changes in these pathways could have downstream effects on various physiological processes, including respiration and the functioning of the kidneys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzoyl chloride with a thiazepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(2-fluorophenyl)benzamide
- 2-Iodo-N-(4-bromophenyl)benzamide
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
N-(2-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is unique due to the presence of the thiazepane ring, which is less common in similar compounds. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c21-17-9-5-4-8-16(17)18-10-11-23(12-13-26-18)19(24)14-22-20(25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKNAOFXRWYUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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